molecular formula C12H13BClNO2 B1589461 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 883899-06-7

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B1589461
CAS No.: 883899-06-7
M. Wt: 249.5 g/mol
InChI Key: DILJKRGCLPAOLL-UHFFFAOYSA-N
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Description

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H13BClNO2 and its molecular weight is 249.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Packing Properties

Research on the molecular packing properties of symmetrically substituted diaryl furoxans, which are related to benzonitrile oxides, highlights the solid-state chemistry and crystal structures of these compounds. Such studies can shed light on the interactions and conformations that influence the properties of materials, including those that might contain "2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Ojala et al., 2017).

Fluorescence Studies

Investigations into the anomalous fluorescence of p-N,N-dimethylamino-benzonitrile derivatives have contributed to understanding the emission properties and excited states of these molecules. Such fluorescence behavior is crucial for applications in sensing, imaging, and photophysical studies (Rotkiewicz et al., 1973).

Catalytic Reduction

Studies on Co(III) corroles, used as catalysts for the reduction of dioxygen in the presence of benzonitrile, demonstrate the relevance of benzonitrile derivatives in catalysis, particularly in oxidation-reduction reactions. This research could provide a foundation for exploring the catalytic applications of "this compound" in similar contexts (Kadish et al., 2008).

Properties

IUPAC Name

2-chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILJKRGCLPAOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469612
Record name 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883899-06-7
Record name 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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